

Unveiling VU0463271: A Technical Guide to a Selective KCC2 Inhibitor

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Compound of Interest

Compound Name: VU0463271

Cat. No.: B611754

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Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **VU0463271**. Detailed experimental protocols for its application in both in vitro and in vivo settings are presented, alongside a summary of its effects on neuronal activity. Furthermore, this document elucidates the key signaling pathways influenced by the inhibition of KCC2, offering a valuable resource for researchers investigating neuronal chloride homeostasis and its implications in neurological disorders.

Chemical Structure and Physicochemical Properties

VU0463271, with the IUPAC name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor of KCC2.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	[1][2]
Molecular Formula	C ₁₉ H ₁₈ N ₄ OS ₂	[1]
Molecular Weight	382.5 g/mol	
CAS Number	1391737-01-1	
Canonical SMILES	<chem>CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4</chem>	
Appearance	Off-white to yellow solid	
Purity	≥98% (HPLC)	
Solubility	Soluble to 50 mM in DMSO	
Storage	Store at +4°C	

Biological Activity and Target Specificity

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with a reported half-maximal inhibitory concentration (IC₅₀) of 61 nM. It demonstrates over 100-fold selectivity for KCC2 compared to the related Na-K-2Cl cotransporter 1 (NKCC1). Furthermore, it has been shown to have no significant activity against a broad panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, highlighting its specificity as a pharmacological tool.

The primary mechanism of action of **VU0463271** is the direct inhibition of KCC2-mediated chloride extrusion from neurons. This leads to an increase in the intracellular chloride concentration, resulting in a depolarizing shift in the reversal potential for GABA (EGABA). Consequently, the activation of GABAA receptors, which are permeable to chloride ions, can lead to a less hyperpolarizing or even depolarizing postsynaptic potential, thereby reducing the efficacy of GABAergic inhibition.

Experimental Protocols

In Vitro and Ex Vivo Electrophysiology

The following table summarizes recommended concentrations of **VU0463271** for various in vitro and ex vivo experimental models based on published literature.

Experimental Model	Recommended Concentration Range	Observed Effect	Reference
KCC2-expressing HEK cells	100 nM - 10 μ M	Concentration-dependent depolarizing shift in EGly	
Cultured Hippocampal Neurons	100 nM - 10 μ M	Depolarizing shift in EGABA and increased spiking	
Mouse Hippocampal Slices	0.1 μ M - 1 μ M	Increased frequency and duration of epileptiform discharges	

Protocol for Electrophysiological Recordings in Hippocampal Slices:

This protocol is adapted from methodologies described for studying the effects of KCC2 inhibition on neuronal activity.

Materials:

- **VU0463271**
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 1 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, and 11 glucose, saturated with 95% O₂/5% CO₂.
- Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 26.2 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 50 sucrose; saturated with 95% O₂/5% CO₂.

- Vibrating microtome
- Recording chamber and perfusion system
- Electrophysiology rig with amplifier, digitizer, and data acquisition software
- Glass micropipettes for recording

Procedure:

- Slice Preparation:
 - Anesthetize a mouse and decapitate.
 - Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
 - Prepare 350-400 μm thick transverse hippocampal slices using a vibrating microtome.
 - Transfer slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
- Recording:
 - Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
 - Perform whole-cell or field potential recordings from neurons in the desired hippocampal region (e.g., CA1 pyramidal cells).
 - Establish a stable baseline recording for at least 10-15 minutes.
- **VU0463271** Application:
 - Prepare a stock solution of **VU0463271** in DMSO.
 - Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 μM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

- Bath-apply the **VU0463271**-containing aCSF to the slice.
- Record the changes in neuronal activity, such as membrane potential, firing rate, and synaptic responses.
- Data Analysis:
 - Analyze the recorded data to quantify the effects of **VU0463271** on the parameters of interest.

In Vivo Intrahippocampal Microinfusion

This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.

Materials:

- **VU0463271**
- Dimethyl sulfoxide (DMSO)
- Artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus
- Microinfusion pump
- Hamilton syringe (e.g., 10 µL)
- Injection cannula (e.g., 33-gauge)
- Anesthesia (e.g., isoflurane)
- Surgical tools

Procedure:

- Preparation of **VU0463271** Solution:

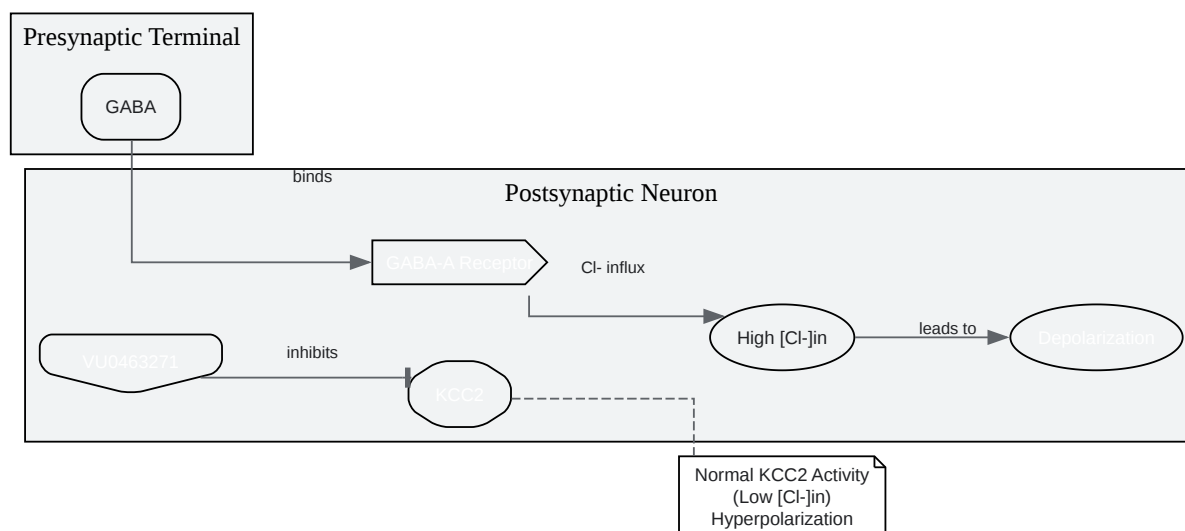
- Prepare a stock solution of **VU0463271** in DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 μ M. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced effects.
- Animal Surgery:
 - Anesthetize the mouse (e.g., C57BL/6J) with isoflurane and place it in a stereotaxic frame.
 - Make a midline incision on the scalp to expose the skull.
 - Using a dental drill, create a small burr hole over the dorsal hippocampus at the desired stereotaxic coordinates (e.g., from bregma: Anterior-Posterior -2.0 mm, Medial-Lateral \pm 1.5 mm).
- Intrahippocampal Microinfusion:
 - Lower the injection cannula through the burr hole to the target depth in the dorsal hippocampus (e.g., Ventral -1.8 mm from the cortical surface).
 - Connect the cannula to a microinfusion pump.
 - Infuse a total volume of 500 nL of the 100 μ M **VU0463271** solution at a slow, controlled rate (e.g., 100 nL/min).
 - After the infusion, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction.
- Post-operative Care:
 - Slowly withdraw the cannula and suture the scalp incision.
 - Allow the animal to recover from anesthesia in a warm, clean cage.
 - Monitor the animal for any behavioral changes.

Signaling Pathways and Logical Relationships

The inhibition of KCC2 by **VU0463271** has significant implications for neuronal signaling, primarily by altering the dynamics of GABAergic neurotransmission. Furthermore, the activity of KCC2 itself is tightly regulated by intracellular signaling cascades, most notably the WNK (With-No-Lysine) kinase pathway.

Impact of VU0463271 on GABAergic Signaling

The following diagram illustrates the consequence of KCC2 inhibition by **VU0463271** on a GABAergic synapse.

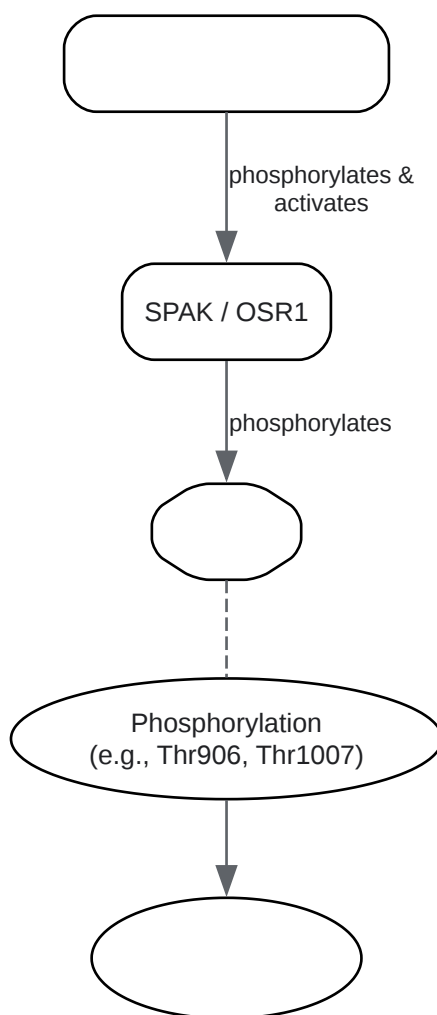


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*Effect of **VU0463271** on GABAergic signaling.*

WNK Kinase Signaling Pathway Regulating KCC2

The WNK kinase pathway plays a crucial role in the reciprocal regulation of NKCC1 and KCC2, thereby controlling intracellular chloride concentration. Several WNK kinases, including WNK1, WNK2, and WNK3, can phosphorylate and regulate the activity of downstream kinases SPAK and OSR1, which in turn phosphorylate KCC2, leading to its inhibition.

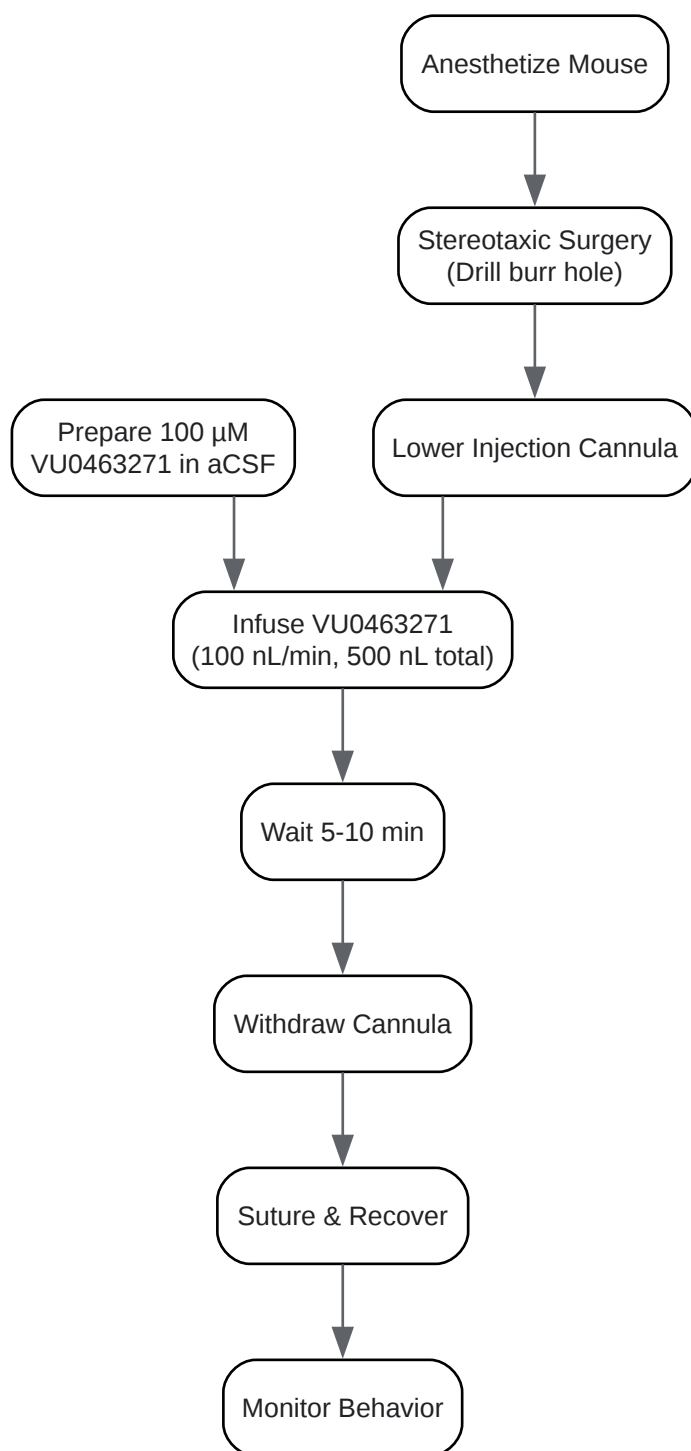


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WNK kinase pathway regulating KCC2 activity.

Experimental Workflow for In Vivo Microinfusion

The logical flow of an in vivo microinfusion experiment using **VU0463271** is depicted in the following workflow diagram.



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*Workflow for in vivo microinfusion of **VU0463271**.*

Conclusion

VU0463271 is a valuable pharmacological tool for the specific and potent inhibition of the KCC2 cotransporter. Its high selectivity makes it superior to less specific inhibitors like furosemide for elucidating the precise roles of KCC2 in neuronal function and pathology. The provided data and protocols in this guide are intended to facilitate the design and execution of experiments aimed at understanding the critical role of chloride homeostasis in the central nervous system. Further research utilizing **VU0463271** will undoubtedly contribute to our understanding of various neurological and psychiatric disorders where KCC2 function is dysregulated, and may pave the way for the development of novel therapeutic strategies.

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References

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